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Compound of Interest

Compound Name: Sofosbuvir impurity |

Cat. No.: B2924809

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sofosbuvir impurity I, a known
process-related impurity in the synthesis of the antiviral drug Sofosbuvir. This document details
its chemical identity, structure, and typical analytical characterization methods, offering valuable
information for researchers and professionals involved in the quality control and drug
development of Sofosbuvir.

Chemical Identity and Structure

Sofosbuvir impurity I is identified by the Chemical Abstracts Service (CAS) number 2164516-
85-0. It is also commonly referred to by several synonyms in chemical supplier catalogs,
including Ethoxy Sofosbuvir Impurity and Sofosbuvir ethyl ester impurity.[1][2]
MedchemExpress describes it as a diastereoisomer of Sofosbuvir.[3]

The molecular formula of Sofosbuvir impurity | is C21H27FN309P, and it has a molecular
weight of approximately 515.42 g/mol .[1][4] The key structural difference between Sofosbuvir
and Impurity | lies in the ester group of the L-alanine moiety. In Sofosbuvir, this is an isopropyl
ester, whereas in Impurity I, it is an ethyl ester. This seemingly minor change can impact the
impurity's physicochemical properties and must be carefully monitored during drug
manufacturing.

The chemical structure of Sofosbuvir Impurity | can be represented by the following SMILES
string: CCOC(=0)C(C)NP(=0O)(OCC1C(C(C(O1)N2C=CC(=0O)NC2=0)
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(C)F)0)OC3=CC=CC=C3.

Below is a 2D diagram of the chemical structure of Sofosbuvir Impurity I, generated from its

chemical identifiers.

( Chemical Structure of Sofosbuvir Impurity )
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Caption: 2D structure of Sofosbuvir Impurity I.

Quantitative Data

Quantitative analytical data for Sofosbuvir impurity I is typically provided by chemical

suppliers in their Certificate of Analysis (CoA) upon purchase of a reference standard. While

specific spectral data from public literature is scarce, a typical CoA would include the following

characterization data.[1]

Parameter

Typical Data

Appearance

White to off-white solid

Purity (by HPLC)

295%

1H NMR

Spectrum conforming to the chemical structure.

13C NMR

Spectrum conforming to the chemical structure.

Mass Spectrum

Molecular ion peak corresponding to the
molecular weight (e.g., [M+H]* at m/z = 516.15).

Solubility

Soluble in DMSO and Methanol.
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Experimental Protocols

The identification, characterization, and quantification of Sofosbuvir impurity | are crucial for
ensuring the quality and safety of the final drug product. Below are generalized experimental
protocols based on common practices for impurity analysis in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) for
Purity Determination

A reverse-phase HPLC (RP-HPLC) method is commonly employed to separate Sofosbuvir from
its related impurities, including Impurity I.

Instrumentation: A standard HPLC system equipped with a UV detector.
e Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 um particle size) is often suitable.

» Mobile Phase: A gradient elution is typically used to achieve good separation. A common
mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid
in water) and an organic solvent (e.g., acetonitrile).[5]

o Flow Rate: Approximately 1.0 mL/min.
e Detection: UV detection at 260 nm, which is the Amax of Sofosbuvir.[5]
e Procedure:

o Prepare a standard solution of the Sofosbuvir impurity I reference standard in a suitable
diluent (e.g., a mixture of water and acetonitrile).

o Prepare a sample solution of the Sofosbuvir drug substance.
o Inject both the standard and sample solutions into the HPLC system.

o The retention time of the impurity in the sample is compared to that of the reference
standard for identification.

o Quantification is typically performed using an external standard method based on the peak

area.
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Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is used to confirm the molecular weight of the impurity.

 Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with an electrospray

ionization (ESI) source.
e Procedure:

o The sample, either from a direct infusion or from the HPLC eluent, is introduced into the
ESI-MS system.

o The mass spectrum is acquired in positive ion mode.

o The presence of a protonated molecular ion ([M+H]*) at the expected m/z value confirms

the molecular weight of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation

1H and 3C NMR are essential for the definitive structural confirmation of Sofosbuvir impurity
I

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-ds or CDCls.
e Procedure:

o Dissolve an accurately weighed amount of the impurity reference standard in the chosen

deuterated solvent.
o Acquire *H and 3C NMR spectra.

o The chemical shifts, coupling constants, and integration of the proton signals, along with
the chemical shifts of the carbon signals, are analyzed to confirm that the structure is
consistent with that of Sofosbuvir impurity I.
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Synthesis and Formation

Sofosbuvir impurity | is a process-related impurity that can be formed during the synthesis of
Sofosbuvir. The final step in many synthetic routes to Sofosbuvir involves the coupling of a
protected nucleoside with a phosphoramidate reagent, followed by deprotection. The use of
ethanol as a solvent or the presence of ethanol as an impurity in other reagents during the
synthesis or work-up steps can lead to the formation of the ethyl ester derivative (Impurity 1)
instead of the desired isopropy! ester of Sofosbuvir.

The following workflow diagram illustrates a generalized process for the synthesis of Sofosbuvir
and the potential point of formation for Impurity |.
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Caption: Potential formation pathway of Sofosbuvir Impurity I.

In conclusion, Sofosbuvir impurity | is a critical process-related impurity that requires careful
monitoring and control during the manufacturing of Sofosbuvir. Its distinct chemical structure,
arising from the presence of an ethyl ester in place of an isopropyl ester, necessitates the use

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b2924809?utm_src=pdf-body
https://www.benchchem.com/product/b2924809?utm_src=pdf-body-img
https://www.benchchem.com/product/b2924809?utm_src=pdf-body
https://www.benchchem.com/product/b2924809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2924809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

of high-resolution analytical techniques for its identification and quantification to ensure the final
drug product's quality and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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